3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as amino, benzyl, and cyano groups makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable benzylamine derivative with a cyanoacetic acid derivative, followed by cyclization to form the pyrrole ring. The reaction conditions often involve the use of catalysts and solvents such as methanol or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxamide
- 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate
- 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxaldehyde
Uniqueness
3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxylic acid group allows for further derivatization and conjugation with other molecules, enhancing its versatility in various applications .
Properties
Molecular Formula |
C13H11N3O2 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
3-amino-1-benzyl-4-cyanopyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H11N3O2/c14-6-10-8-16(12(11(10)15)13(17)18)7-9-4-2-1-3-5-9/h1-5,8H,7,15H2,(H,17,18) |
InChI Key |
AUUFJUDOWACGKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=C2C(=O)O)N)C#N |
Origin of Product |
United States |
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